molecular formula C9H9BrClNO B6200545 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 1188536-69-7

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B6200545
CAS No.: 1188536-69-7
M. Wt: 262.5
InChI Key:
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Description

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene backbone substituted with amino and bromo groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-dihydro-1H-inden-1-one to introduce the bromo substituent. This is followed by an amination reaction to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of catalysts and optimized reaction conditions can improve yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The amino and bromo substituents can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-chloro-2,3-dihydro-1H-inden-1-one hydrochloride
  • 3-amino-6-fluoro-2,3-dihydro-1H-inden-1-one hydrochloride
  • 3-amino-6-iodo-2,3-dihydro-1H-inden-1-one hydrochloride

Uniqueness

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions that other halogens may not, making this compound particularly valuable for certain applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves the bromination of 3-amino-2,3-dihydro-1H-inden-1-one followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-amino-2,3-dihydro-1H-inden-1-one", "Bromine", "Hydrochloric acid" ], "Reaction": [ "Add bromine to a solution of 3-amino-2,3-dihydro-1H-inden-1-one in acetic acid to form 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one", "Isolate the product by filtration and wash with water", "Dissolve the product in hydrochloric acid to form the hydrochloride salt of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one" ] }

CAS No.

1188536-69-7

Molecular Formula

C9H9BrClNO

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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